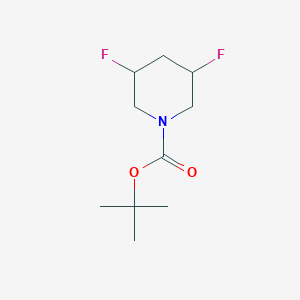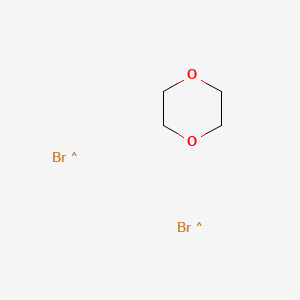
1,4-Dioxane; dibromine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxane; dibromine is a compound formed by the combination of 1,4-dioxane and bromine. 1,4-Dioxane is a heterocyclic organic compound classified as an ether, known for its colorless liquid form and faint sweet odor similar to diethyl ether . Dibromine, on the other hand, is a diatomic molecule consisting of two bromine atoms. The combination of these two results in a compound with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxane can be synthesized by reacting ethylene glycol with 1,2-dibromoethane . The reaction typically involves heating the reactants under reflux conditions. The resulting product is then purified through distillation.
Industrial Production Methods: Industrial production of 1,4-dioxane involves the dehydration of diethylene glycol in the presence of an acid catalyst . This method is preferred due to its efficiency and cost-effectiveness. The dibromine component is usually introduced through a controlled bromination process, where bromine is added to the 1,4-dioxane under specific conditions to ensure the formation of the desired compound.
化学反応の分析
Types of Reactions: 1,4-Dioxane; dibromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides, which are often highly explosive and unstable.
Reduction: Reduction reactions typically involve the removal of bromine atoms, resulting in the formation of 1,4-dioxane.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of peroxides and dioxanone.
Reduction: Formation of 1,4-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
科学的研究の応用
1,4-Dioxane; dibromine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-dioxane; dibromine involves its interaction with various molecular targets and pathways. The compound is known to induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS) . The primary enzyme involved in its metabolism is CYP2E1, which catalyzes the oxidation of 1,4-dioxane to β-hydroxyethoxyacetic acid . This process leads to the activation of the NRF2 antioxidant response pathway, which helps mitigate oxidative damage.
類似化合物との比較
- Oxane
- Trioxane
- Tetroxane
- Pentoxane
Comparison: 1,4-Dioxane; dibromine is unique due to its combination of ether and bromine functionalities, which impart distinct chemical and physical properties . Unlike its analogs, such as oxane and trioxane, this compound exhibits higher reactivity and stability, making it suitable for a broader range of applications in both research and industry .
特性
分子式 |
C4H8Br2O2 |
|---|---|
分子量 |
247.91 g/mol |
InChI |
InChI=1S/C4H8O2.2Br/c1-2-6-4-3-5-1;;/h1-4H2;; |
InChIキー |
GPWNKPKNNSMGGZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCO1.[Br].[Br] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782393.png)
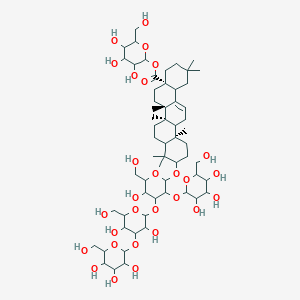
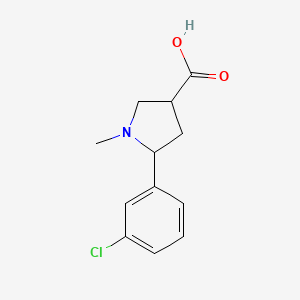
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
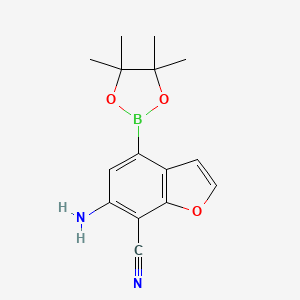
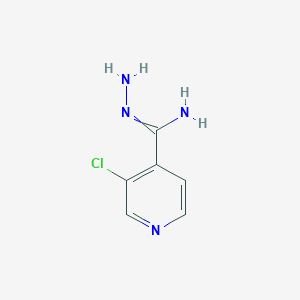
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
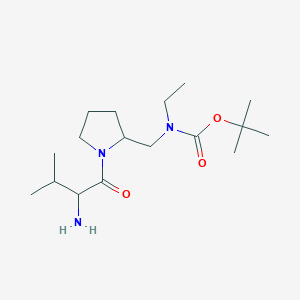

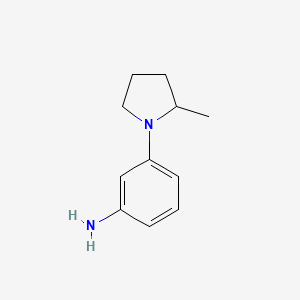
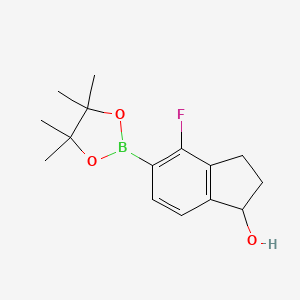
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)

